molecular formula C23H30N2O3S B3742065 N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3742065
M. Wt: 414.6 g/mol
InChI Key: SOYNSTSXTRXJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CCG-63802, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of CK2 by this compound leads to the downregulation of CK2-dependent signaling pathways, which in turn affects cellular processes such as cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 may be a potential target for cancer therapy. In addition, this compound has been shown to inhibit the DNA repair process, suggesting that CK2 may play a role in DNA repair. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting that CK2 may play a role in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

For the use of N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research include the development of more potent and selective inhibitors of CK2, the identification of new substrates of CK2, and the investigation of the role of CK2 in other cellular processes such as autophagy and metabolism. In addition, the development of new methods for delivering this compound to cells and tissues could expand its potential applications in scientific research.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 may be a potential target for cancer therapy. In addition, this compound has been used to study the role of CK2 in DNA repair, apoptosis, and inflammation.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)19-13-15-21(16-14-19)25(29(27,28)22-11-7-4-8-12-22)17-23(26)24-20-9-5-3-6-10-20/h4,7-8,11-16,18,20H,3,5-6,9-10,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYNSTSXTRXJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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